molecular formula C16H15N5O B12211436 N-(4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-(4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B12211436
M. Wt: 293.32 g/mol
InChI Key: ADDVMFUJFFKTBI-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Acetamide Formation: The tetrazole derivative is then reacted with 4-methylphenylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-(5-methyl-2H-tetrazol-2-yl)acetamide
  • N-(4-chlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
  • N-(4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)propionamide

Uniqueness

N-(4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is unique due to its specific substitution pattern on the tetrazole ring and the presence of the acetamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C16H15N5O/c1-12-7-9-14(10-8-12)17-15(22)11-21-19-16(18-20-21)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22)

InChI Key

ADDVMFUJFFKTBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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